(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is a chemical compound with the molecular formula and a molar mass of 246.05 g/mol. This compound is classified as a trifluoroethylamine derivative, notable for its unique trifluoromethyl group, which imparts distinctive properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals. The compound's CAS number is 1391489-27-2, and it is often encountered in its hydrochloride form.
The synthesis of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves several key methods:
The molecular structure of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine features:
The compound's three-dimensional structure can be analyzed using computational chemistry methods to predict its behavior in various chemical environments.
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine can participate in various chemical reactions:
The mechanism of action for (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine primarily revolves around its interaction with biological targets:
Quantitative data regarding its binding affinities and kinetic parameters would typically be gathered through experimental assays in pharmacological studies.
Data on thermodynamic properties such as enthalpy and entropy changes during reactions can provide insights into its stability and reactivity profiles.
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine has several scientific uses:
Asymmetric catalytic methods enable efficient construction of the chiral center in (1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethylamine. The Grignard addition approach utilizes N-aryl hemiaminal ethers derived from 1-ethoxy-2,2,2-trifluoroethanol and aromatic amines. When treated with organomagnesium reagents under optimized conditions (-15°C, THF solvent), these precursors undergo stereoselective addition to yield α-branched trifluoroethylamines. Electronic effects significantly influence yields: electron-deficient aryl groups (e.g., 3-ClC₆H₄, 4-COOEtC₆H₄) provide excellent yields (87-94%), while electron-rich systems (e.g., 4-OMeC₆H₄) yield only 40% due to sluggish reactivity [4]. Sterically hindered nucleophiles like tert-butylmagnesium chloride successfully generate quaternary centers (57% yield), demonstrating the method's versatility for structural diversification [4].
Table 1: Yield Dependence on Aryl Substituents in Catalytic Asymmetric Synthesis
Aryl Group | Nucleophile | Temperature (°C) | Yield (%) |
---|---|---|---|
3-ClC₆H₄ | MeMgBr | -15 | 87 |
C₆H₅ | MeMgBr | -15 | 63 |
4-pyridyl | MeMgBr | -15 | 81 |
4-OMeC₆H₄ | MeMgBr | -15 | 40 |
4-COOEtC₆H₄ | MeMgBr | -15 | 94 |
Continuous flow technology addresses scalability challenges in synthesizing trifluoroethylamine precursors. The pipeline reactor approach achieves dramatic reaction time reduction (20-30 minutes versus 24 hours batch processing) through precise control of thermodynamic parameters. Optimized conditions employ glycerol as a green solvent with liquid-phase 1,1,1-trifluoro-2-chloroethane and ammonia (30-100 wt%) at 150-200°C under 2-4MPa pressure. Critical parameters include:
This method achieves near-complete substrate conversion (98.7%) with significantly improved space-time yields compared to batch processes, enabling kilogram-scale production of precursors for (1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethylamine synthesis .
Ammonia-based routes dominate industrial production through direct nucleophilic displacement. The high-pressure ammonolysis of 1,1,1-trifluoro-2-chloroethane requires substantial ammonia excess (8-15 molar equivalents) to suppress di- and trialkylated byproducts. While cost-effective for bulk production, this method generates ammonium chloride waste requiring careful neutralization with sodium carbonate (0.5-2:1 molar ratio) during workup [9].
Non-ammonia approaches provide alternatives avoiding high-pressure equipment. The hemiaminal pathway utilizes stable N,O-acetals from trifluoroacetaldehyde derivatives that undergo nucleophilic addition with organometallics. Though avoiding gaseous ammonia, these routes require:
Table 2: Process Economics Comparison (Ammonia vs. Non-Ammonia Routes)
Parameter | Ammonia-Based Route | Hemiaminal Route |
---|---|---|
Temperature Requirement | 150-200°C | -78°C to -15°C |
Pressure Requirement | 2-4 MPa | Atmospheric |
Reaction Time | 20-30 min | 1-2 hours |
Byproduct Formation | Ammonium chloride | Hydride transfer products |
Atom Economy | High | Moderate |
Capital Investment | High (pressure reactors) | Moderate |
Solvent-free protocols minimize waste generation during trifluoroethylamine synthesis. Neat reaction systems employing glycerol as both solvent and promoter demonstrate particular effectiveness for continuous flow amination. This approach eliminates volatile organic solvents while maintaining excellent mass transfer characteristics. The high boiling point and polarity of glycerol facilitate reaction homogeneity at elevated temperatures (150-200°C), enabling direct product separation through phase separation after reaction completion. Similarly, catalyst-free conditions leverage the inherent electrophilicity of 1,1,1-trifluoro-2-chloroethane, which undergoes direct amination without Lewis acid activation under optimized temperature and pressure [9]. These methods reduce metal contamination in pharmaceutical intermediates and simplify purification processes, though they require precise thermal control to prevent thermal degradation of the trifluoromethyl group.
Fluorinated byproducts pose significant environmental challenges due to their persistence. Continuous flow processing substantially reduces these byproducts through precise residence time control (20-30 minutes), minimizing thermal exposure that promotes defluorination or oligomerization. Additional green chemistry metrics improvements include:
Post-reaction neutralization optimization employs stoichiometric sodium carbonate instead of strong bases, preventing base-mediated hydrodefluorination. The resulting sodium chloride byproduct has lower environmental impact than ammonium salts from acid neutralization. Furthermore, in-line separation through pressure reduction and flashing allows ammonia recovery (up to 60%) for recycling, reducing both raw material consumption and waste treatment costs .
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